molecular formula C34H57N3O10 B571419 Ent-Aliskiren Fumarato (2:1) CAS No. 1630036-76-8

Ent-Aliskiren Fumarato (2:1)

Número de catálogo: B571419
Número CAS: 1630036-76-8
Peso molecular: 667.841
Clave InChI: RSFGNDXWVZPKJA-UTKWEYTFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ent-Aliskiren Fumarate (2:1) is a pharmaceutical compound used primarily for the treatment of hypertension. It is a direct renin inhibitor, which means it directly inhibits the activity of renin, an enzyme involved in the regulation of blood pressure. This compound is a fumarate salt form of Aliskiren, which enhances its stability and solubility .

Aplicaciones Científicas De Investigación

Ent-Aliskiren Fumarate has a wide range of scientific research applications, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ent-Aliskiren Fumarate involves multiple steps, starting from chiral intermediates. One of the key steps is the enantioselective hydrogenation of a precursor molecule using a chiral rhodium complex. This step ensures the high enantioselectivity required for the final product .

Industrial Production Methods: Industrial production of Ent-Aliskiren Fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the chiral intermediate, followed by enantioselective hydrogenation, and finally, the formation of the fumarate salt .

Análisis De Reacciones Químicas

Types of Reactions: Ent-Aliskiren Fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mecanismo De Acción

Ent-Aliskiren Fumarate exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, Ent-Aliskiren Fumarate reduces the levels of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .

Comparación Con Compuestos Similares

Uniqueness: Ent-Aliskiren Fumarate is unique in its direct inhibition of renin, providing a more complete suppression of the renin-angiotensin-aldosterone system compared to ACE inhibitors and angiotensin II receptor blockers. This results in a more effective reduction in blood pressure and potentially fewer side effects .

Actividad Biológica

Introduction

Ent-Aliskiren Fumarate (2:1) is a derivative of aliskiren, the first orally bioavailable direct renin inhibitor used primarily in the treatment of hypertension. This compound exhibits significant biological activity through its mechanism of action, which involves inhibiting the renin-angiotensin-aldosterone system (RAAS). The following sections will detail its pharmacological properties, biological activity, and relevant research findings.

Ent-Aliskiren functions by directly inhibiting renin, an enzyme crucial for the conversion of angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor that plays a vital role in regulating blood pressure. The compound has shown high potency, with an IC50 value of approximately 0.6 nmol/L for human renin .

Pharmacokinetics

  • Absorption : Ent-Aliskiren is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours.
  • Bioavailability : The absolute bioavailability is approximately 2.6%, influenced by its interaction with P-glycoprotein.
  • Distribution : It binds moderately to plasma proteins (47-51%) and is primarily eliminated unchanged via the hepatobiliary route .
  • Excretion : Less than 1% is recovered in urine, indicating minimal renal clearance.

Antihypertensive Effects

Ent-Aliskiren has demonstrated significant blood pressure-lowering effects in clinical studies. In various trials involving over 12,000 patients, it was shown to reduce plasma renin activity (PRA) by up to 80% . The compound's efficacy persists even when combined with other antihypertensive agents such as diuretics and ACE inhibitors, maintaining PRA levels close to baseline .

Case Studies

  • Combination Therapy :
    • A study indicated that when Ent-Aliskiren was administered alongside hydrochlorothiazide or ramipril, it effectively suppressed PRA without causing the expected increase seen with these agents alone. This suggests a synergistic effect that enhances blood pressure control while minimizing compensatory mechanisms .
  • Long-term Efficacy :
    • In long-term studies, patients maintained stable blood pressure control over extended periods (up to several weeks post-treatment), highlighting the potential for flexible dosing regimens .

Safety Profile

Common side effects associated with Ent-Aliskiren include gastrointestinal disturbances, headache, and dizziness. Serious adverse effects may involve renal impairment and hyperkalemia; however, these are relatively rare . The safety profile appears favorable compared to other antihypertensive classes.

Data Table: Biological Activity Overview

ParameterValue/Description
IC50 (Human Renin) 0.6 nmol/L
Peak Plasma Concentration 1-3 hours post-dose
Bioavailability 2.6%
Plasma Protein Binding 47-51%
Renal Excretion <0.6%
PRA Reduction Up to 80%
Common Side Effects Gastrointestinal issues, headache

Propiedades

Número CAS

1630036-76-8

Fórmula molecular

C34H57N3O10

Peso molecular

667.841

Nombre IUPAC

(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1

Clave InChI

RSFGNDXWVZPKJA-UTKWEYTFSA-N

SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Sinónimos

(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.